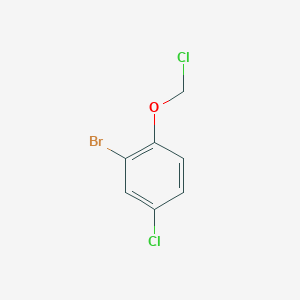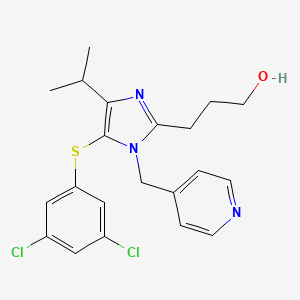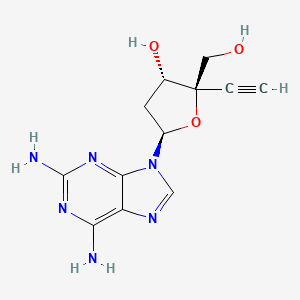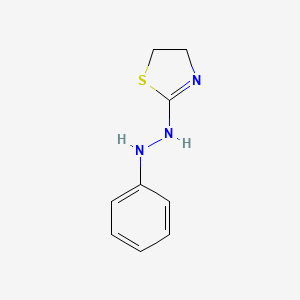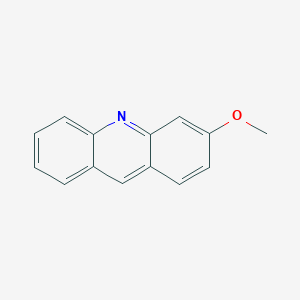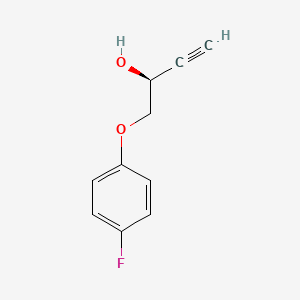
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol
描述
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is an organic compound with the molecular formula C10H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol typically involves the reaction of 3-butyn-2-ol with 4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
科学研究应用
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired effects.
相似化合物的比较
Similar Compounds
- 3-Butyn-2-ol, 4-bromo-1-(4-fluorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-chlorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-methylphenoxy)-, (2S)
Uniqueness
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its reactivity and interactions. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1 |
InChI 键 |
PEEXYEFWAGWDHQ-VIFPVBQESA-N |
手性 SMILES |
C#C[C@@H](COC1=CC=C(C=C1)F)O |
规范 SMILES |
C#CC(COC1=CC=C(C=C1)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
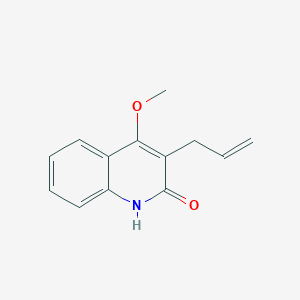
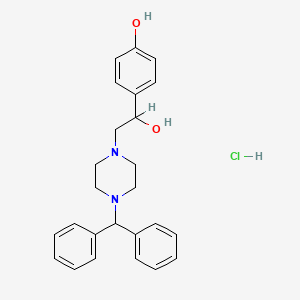
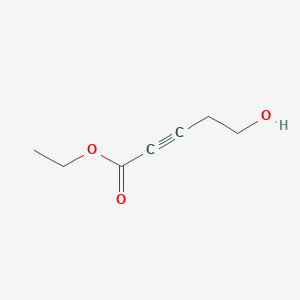
![(9aS)-8-(5-fluoro-6-hydrazino-2-methyl-4-pyrimidinyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8736556.png)
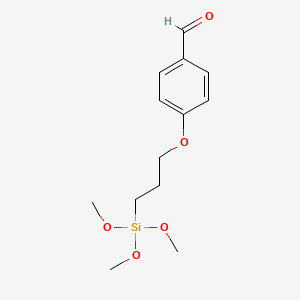
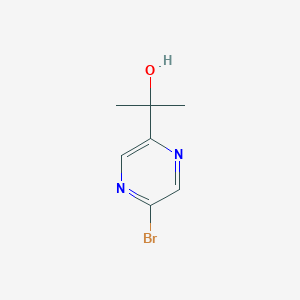
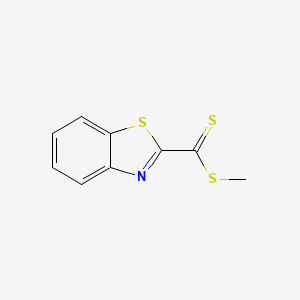
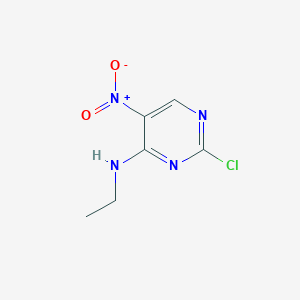
![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)
